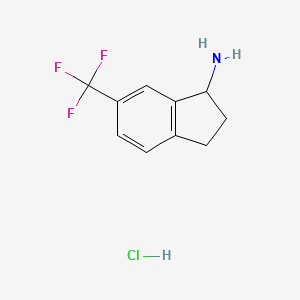

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE

描述

属性

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAPGFAJWBAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-41-9 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学研究应用

While comprehensive data tables and well-documented case studies focusing solely on the applications of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride are not available within the provided search results, the information below summarizes what is available regarding its properties, potential applications, and safety considerations.

Chemical Information

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound with the CAS No. 68755-40-8 . The molecular formula is C10H10F3N and the molecular weight is 201.19 . It should be stored in a dark, dry place, sealed and refrigerated between 2-8°C .

Synonyms

Related compounds with similar structures include:

- This compound

- 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

- (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

- (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Safety and Hazards

The signal word for 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is "Warning" . Hazard statements include H302, H315, H319, and H335 .

作用机制

The mechanism of action of 6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

相似化合物的比较

Chemical Structure and Properties

- IUPAC Name : 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

- Molecular Formula : C₁₀H₁₁ClF₃N

- Molecular Weight : 237.65 g/mol

- CAS Number : 68755-41-9

- Purity : Available at ≥99.5% purity for research applications .

- Key Features : The compound consists of an indene backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine group at the 1-position, stabilized as a hydrochloride salt. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares This compound with analogs differing in substituent position or identity:

Key Observations :

- Trifluoromethyl vs. Fluoro : The -CF₃ group increases lipophilicity (logP ~2.5) compared to -F (logP ~1.8), improving membrane permeability .

- Chiral Variants : Enantiomers like (S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 1212909-10-8) exhibit stereospecific biological activity, emphasizing the importance of enantiopure synthesis .

Patent Analysis

- Trifluoromethyl in Drug Design : Over 20 patents (e.g., EP 4 374 877 A2) highlight the use of -CF₃-substituted indenamines in antiviral and anticancer agents. The group improves metabolic stability by resisting cytochrome P450 oxidation .

- Chiral Specificity : (S)-enantiomers are prioritized in dopamine receptor modulators, while (R)-forms show activity in serotonin pathways .

生物活性

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, with the CAS number 68755-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₀H₁₁ClF₃N

- Molecular Weight : 237.65 g/mol

- InChIKey : SAGAPGFAJWBAEC-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that this compound exhibits various biological activities. Its interactions with biological systems are primarily characterized by:

- Neuropharmacological Effects :

-

Amyloid Interaction :

- Studies have demonstrated that derivatives of 2,3-dihydro-1H-inden-1-one can inhibit amyloid fibrillation, a process associated with neurodegenerative diseases like Alzheimer's. The inhibition of β-sheet formation was observed in experiments using thioflavin T (ThT) fluorescence assays, indicating the potential of this class of compounds in therapeutic applications against amyloid-related pathologies .

-

Antioxidant Activity :

- The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved antioxidant properties. This aspect warrants further investigation to establish the antioxidant capacity of this compound.

Structure-Activity Relationship (SAR)

The structural modifications in indene derivatives significantly affect their biological activity. For instance, the presence of the trifluoromethyl group enhances the compound's ability to interact with specific biological targets.

Table 1: Structure-Activity Relationship Insights

Case Studies

Several studies have explored the biological implications of similar compounds:

- Neuroprotective Effects :

- Inhibition of Amyloid Aggregation :

常见问题

Q. How can the crystal structure of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride be determined experimentally?

Methodological Answer: The crystal structure can be resolved using X-ray crystallography with the SHELX suite of programs (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:

- Growing high-quality single crystals via vapor diffusion or slow evaporation.

- Collecting intensity data using a diffractometer (e.g., Cu-Kα radiation).

- Solving the phase problem via direct methods in SHELXS.

- Refining atomic coordinates, displacement parameters, and occupancy factors in SHELXL, incorporating hydrogen bonding and trifluoromethyl group geometry .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: Synthesis typically involves:

- Reductive Amination: Reacting 6-(trifluoromethyl)-1-indanone with ammonia or ammonium acetate under hydrogenation conditions (e.g., Pd/C or Raney Ni catalyst).

- Chiral Resolution: Separation of enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .

- Hydrochloride Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol or dioxane) to precipitate the hydrochloride salt .

Q. How can researchers ensure the purity and stability of this compound during storage?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity ≥98%. Confirm identity via LC-MS (e.g., m/z 201.19 for the free base) .

- Stability: Store under inert gas (argon) at –20°C in amber vials to prevent degradation from moisture or light. Monitor stability via periodic NMR (e.g., loss of amine proton signal at δ 8–9 ppm indicates decomposition) .

Advanced Research Questions

Q. How does this compound enhance catalytic processes in organic synthesis?

Methodological Answer: The compound acts as a chiral ligand or catalyst in asymmetric reactions:

- Enantioselective Hydrogenation: Coordinate transition metals (e.g., Rh or Ir) to induce chirality in prochiral substrates. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Kinetic Studies: Use in situ FTIR or NMR to track reaction intermediates and optimize turnover frequency (TOF) .

- Mechanistic Probes: Isotope labeling (e.g., ¹⁵N-amine) to study rate-determining steps in C–H activation or reductive amination .

Q. What strategies resolve contradictions in binding affinity data for molecular recognition studies involving this compound?

Methodological Answer: Contradictions may arise from solvent effects or conformational flexibility. Address via:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions.

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with GROMACS) to identify key binding poses.

- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., kinases) to validate docking predictions .

Q. How can researchers optimize reaction conditions for introducing trifluoromethyl groups into related indene derivatives?

Methodological Answer:

- Electrophilic Trifluoromethylation: Use Umemoto’s reagent (e.g., trifluoromethyl sulfonium salts) under mild Lewis acid catalysis (e.g., Cu(I)).

- Radical Pathways: Employ Togni’s reagent (hypervalent iodine) with photoredox catalysts (e.g., Ru(bpy)₃²⁺) for C–CF₃ bond formation.

- Post-Synthetic Modification: Introduce CF₃ via cross-coupling (e.g., Suzuki-Miyaura with trifluoromethylboronate reagents) .

Q. What advanced techniques characterize enantiomeric excess (ee) in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA or IB (hexane:isopropanol with 0.1% diethylamine) to separate enantiomers.

- Circular Dichroism (CD): Analyze Cotton effects near 220–250 nm to confirm absolute configuration.

- X-ray Crystallography with Anomalous Scattering: Determine enantiomer purity via Flack parameter refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。